molecular formula C21H26N2O3S B2899165 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1005300-84-4

3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2899165
CAS No.: 1005300-84-4
M. Wt: 386.51
InChI Key: DGQAEZIHZIPFIS-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This particular compound features a sulfonamide group, a tetrahydroquinoline moiety, and a benzene ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the tetrahydroquinoline moiety. One common method involves the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its specific structural features, such as the tetrahydroquinoline moiety and the presence of multiple functional groups

Biological Activity

3,4-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Sulfonamide Group : This group is known for its antibacterial properties.
  • Tetrahydroquinoline Moiety : This structure may contribute to various biological activities, including neuroprotective effects.
  • Dimethyl Substituents : These modifications can influence the compound's pharmacokinetics and bioactivity.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Modulation of Ion Channels : Some studies suggest that sulfonamide derivatives can act as calcium channel blockers, affecting cardiovascular functions .
  • Antioxidant Properties : The presence of the tetrahydroquinoline structure may impart antioxidant effects, which are beneficial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A comparative study on various sulfonamides showed that modifications can enhance efficacy against specific bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
3,4-Dimethyl-N-[...]S. aureus16 µg/mL

Cardiovascular Effects

In vitro studies have demonstrated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. A specific study evaluated the effects of 4-(2-aminoethyl)benzenesulfonamide on isolated rat hearts:

Treatment GroupDose (nM)Perfusion Pressure Change (mmHg)
Control-Baseline
Compound 20.001Decrease by 5%
Compound 30.001Decrease by 10%

These findings suggest a potential role in managing cardiovascular conditions .

Case Study 1: Antileishmanial Activity

A study on a series of benzenesulfonamide derivatives, including compounds similar to our target compound, demonstrated promising antileishmanial activity against Leishmania species. The most effective compounds had IC50 values in the low micromolar range, indicating strong potential for therapeutic use .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of tetrahydroquinoline derivatives highlighted their ability to reduce neuronal apoptosis in models of oxidative stress. This suggests that compounds like 3,4-dimethyl-N-[...] could be beneficial in neurodegenerative diseases .

Properties

IUPAC Name

3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-8-9-18(13-20(17)23)22-27(25,26)19-10-7-15(3)16(4)12-19/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQAEZIHZIPFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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